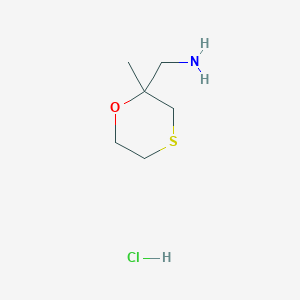
1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride involves several steps. One common method includes the reaction of 2-methyl-1,4-oxathiane with methanamine in the presence of hydrochloric acid . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the methanamine group is replaced by other functional groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-1,4-oxathian-2-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
1,4-Oxathiane-2-methanol: Similar in structure but differs in functional groups and applications.
MethylTetrazine-amine HCl salt: Another related compound with distinct chemical properties and uses.
Eigenschaften
Molekularformel |
C6H14ClNOS |
|---|---|
Molekulargewicht |
183.70 g/mol |
IUPAC-Name |
(2-methyl-1,4-oxathian-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H13NOS.ClH/c1-6(4-7)5-9-3-2-8-6;/h2-5,7H2,1H3;1H |
InChI-Schlüssel |
NJSLXRDULBTHNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CSCCO1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


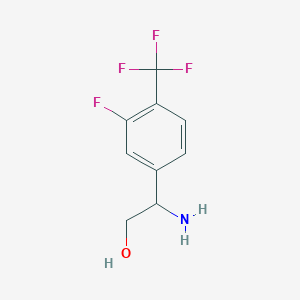

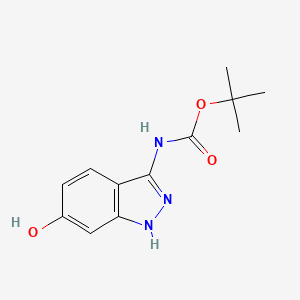
![tert-butyl N-[5-(3-{[(tert-butoxy)carbonyl]amino}propyl)pyrazolo[1,5-a]pyrimidin-6-yl]carbamate](/img/structure/B13548425.png)
methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13548428.png)
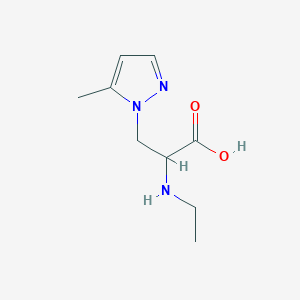
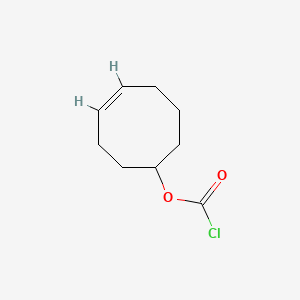
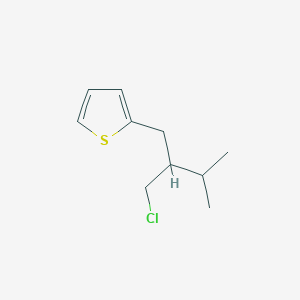
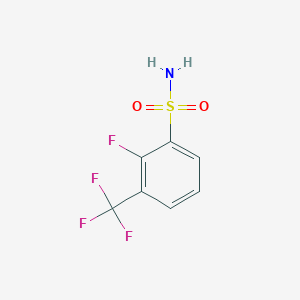

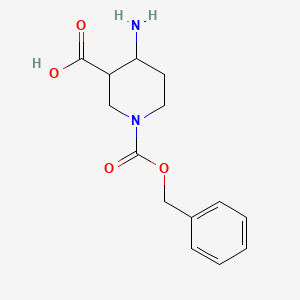
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13548457.png)
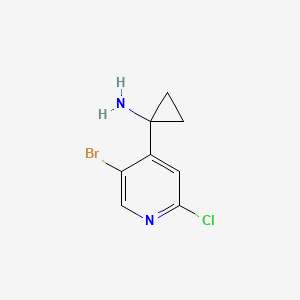
![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)
